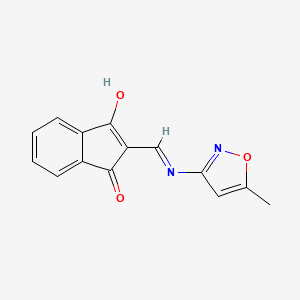![molecular formula C21H28ClNO2 B2568390 1-([1,1'-Biphenyl]-4-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1216568-81-8](/img/structure/B2568390.png)
1-([1,1'-Biphenyl]-4-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-([1,1’-Biphenyl]-4-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a biphenyl group, a piperidine ring, and a propanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-4-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the biphenyl and piperidine intermediates. The key steps include:
Formation of the Biphenyl Intermediate: This involves the coupling of two phenyl rings through a suitable catalyst, such as palladium, under controlled conditions.
Synthesis of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials like 3-methylpiperidine.
Coupling of Intermediates:
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.
化学反应分析
Types of Reactions
1-([1,1’-Biphenyl]-4-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the biphenyl or piperidine rings.
Substitution: The biphenyl and piperidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the biphenyl or piperidine rings.
科学研究应用
1-([1,1’-Biphenyl]-4-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various conditions, possibly as an active pharmaceutical ingredient.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 1-([1,1’-Biphenyl]-4-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1-([1,1’-Biphenyl]-4-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
- 1-([1,1’-Biphenyl]-4-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
Uniqueness
1-([1,1’-Biphenyl]-4-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride is unique due to the specific positioning of the methyl group on the piperidine ring, which can influence its binding affinity and selectivity for molecular targets. This structural variation can result in distinct biological activities and applications compared to similar compounds.
属性
IUPAC Name |
1-(3-methylpiperidin-1-yl)-3-(4-phenylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.ClH/c1-17-6-5-13-22(14-17)15-20(23)16-24-21-11-9-19(10-12-21)18-7-3-2-4-8-18;/h2-4,7-12,17,20,23H,5-6,13-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSWPKVDLNXYOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
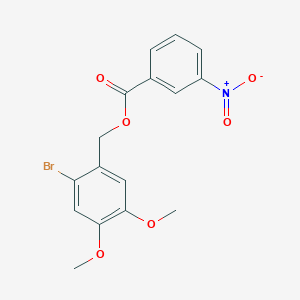
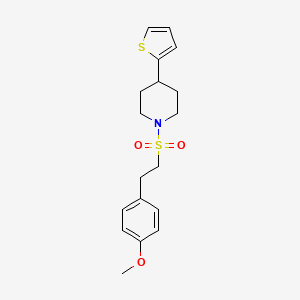
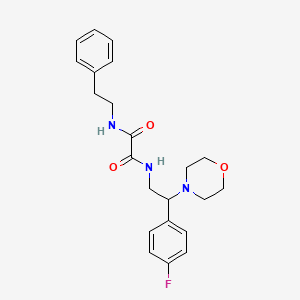
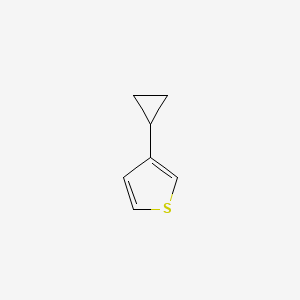
![(E)-2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2568317.png)
![Ethyl 2-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2568320.png)
![3-(benzenesulfonyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide](/img/structure/B2568321.png)
![2-methoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2568322.png)
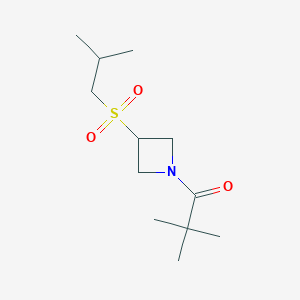
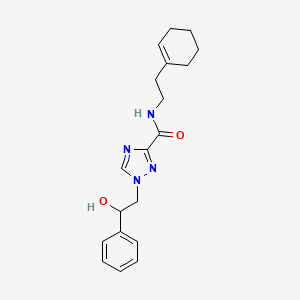
![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-fluoroaniline](/img/structure/B2568325.png)

![1-(3-((2,5-Dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2568328.png)
